molecular formula C16H24N2O4S B2425094 Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235062-13-1

Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2425094
CAS No.: 1235062-13-1
M. Wt: 340.44
InChI Key: NSFQGUDXSMGPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 1-position and a sulfonamide group at the 4-position, which is further substituted with a m-tolylmethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

methyl 4-[[(3-methylphenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-4-3-5-15(10-13)12-23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-2/h3-5,10,14,17H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFQGUDXSMGPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine core is often derived from commercially available 4-hydroxypiperidine or 4-methylenepiperidine derivatives. Patent CN108017573B details the preparation of 4-methylenepiperidine via Wittig reaction or elimination reactions from tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate. For example:

  • Mesylation : Treat 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–10°C to yield the mesylate intermediate.
  • Nucleophilic Displacement : React the mesylate with sodium azide or ammonia to introduce an amine group at position 4.

Carboxylate Ester Installation

The methyl ester at position 1 is typically introduced early via:

  • Esterification : Treat piperidine-1-carboxylic acid with methanol and thionyl chloride (SOCl₂) under reflux.
  • Protection with Boc Groups : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to protect the amine, followed by esterification and deprotection.

Dissolve 4-aminomethylpiperidine-1-carboxylate (10 mmol) in DCM (50 mL). Add TEA (12 mmol) and cool to 0°C. Slowly add m-tolylmethylsulfonyl chloride (10.5 mmol). Stir for 12 h, wash with brine, dry (Na₂SO₄), and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Alternative Routes via Alkylation

Patent CN111868030B describes alkylation strategies for similar piperidine derivatives:

  • Mitsunobu Reaction : Couple 4-hydroxy piperidine with m-tolylmethylsulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Michael Addition : Employ acrylate derivatives to install the methylene bridge, followed by sulfonamide formation.

Optimization and Challenges

Reaction Conditions

  • Temperature Control : Mesylation and sulfonylation require strict temperature control (0–10°C) to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement rates, while DCM minimizes ester hydrolysis.

Byproduct Mitigation

  • Over-Sulfonylation : Use stoichiometric sulfonyl chloride and scavengers like dimethylaminopyridine (DMAP).
  • Ester Hydrolysis : Avoid aqueous workup at high pH; employ neutral extraction conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • Piperidine protons: δ 3.4–3.6 (m, 4H, NCH₂).
    • Sulfonamide NH: δ 6.8 (s, 1H, exchangeable).
    • m-Tolyl aromatic protons: δ 7.2–7.4 (m, 4H).
  • LC-MS : Molecular ion peak at m/z 369.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : C: 55.2%, H: 6.5%, N: 7.6% (calculated for C₁₆H₂₃N₂O₄S).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace Boc groups with benzyl protection for easier deprotection under hydrogenolysis.
  • Use catalytic Pd/C for hydrogenation steps to reduce metal waste.

Green Chemistry Metrics

  • Solvent Recovery : Distill DCM and DMF for reuse (90% recovery).
  • Atom Economy : Mitsunobu reactions exhibit low atom economy; prefer direct alkylation routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its role in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity, making it a candidate for various drug discovery programs.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives, including methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate, exhibit inhibitory effects against Mycobacterium tuberculosis. The compound acts as an inhibitor of the MenA enzyme, which is crucial in the menaquinone biosynthetic pathway of the bacterium. This pathway is essential for the survival of M. tuberculosis under hypoxic conditions typical of infected tissues .

Case Study:
A structure-activity relationship (SAR) study showed that modifications to the piperidine core could lead to enhanced potency against M. tuberculosis, with some derivatives achieving IC50 values as low as 13–22 μM .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity.

CompoundModificationIC50 (μM)GIC50 (μM)
1Lead compound14 ± 38 ± 1
15Western moiety alteration25<x<5013 ± 2
16Eastern series modification>5028 ± 3

This table illustrates how specific modifications to the compound can significantly impact its inhibitory activity against M. tuberculosis, highlighting the importance of targeted structural changes in drug design .

Pharmacokinetics and Drug Disposition

The pharmacokinetic properties of this compound are critical for its development as a therapeutic agent. Optimizing these properties can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Findings:

  • Compounds with lower lipophilicity tend to exhibit improved solubility and bioavailability.
  • Modifications aimed at reducing metabolic liabilities have shown promise in enhancing overall drug-like properties .

Mechanism of Action

The mechanism by which Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Lacks the sulfonamide group but shares the piperidine and ester functionalities.

    Tolylsulfonamide derivatives: Share the sulfonamide group but differ in the piperidine ring structure.

Uniqueness

Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the combination of its piperidine ring, ester group, and sulfonamide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H19N2O3S
  • Molecular Weight: 281.37 g/mol
  • CAS Number: 161975-39-9

The biological activity of this compound primarily stems from its structural features, which include a piperidine ring and a sulfonamide moiety. These characteristics contribute to its interaction with biological targets such as enzymes and receptors.

  • Enzyme Inhibition:
    • The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
    • In vitro studies have demonstrated that similar compounds can modulate enzyme activity, suggesting potential applications in treating conditions like glaucoma and edema.
  • Receptor Interaction:
    • Compounds with a piperidine structure have been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction may lead to neuroprotective effects or modulation of neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the enzyme inhibitory effects on carbonic anhydrase; showed IC50 values indicating moderate inhibition.
Study 2 Evaluated antimicrobial efficacy against Staphylococcus aureus; results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 Assessed cytotoxic effects on HeLa cells; observed a dose-dependent increase in apoptosis markers at concentrations above 10 µM.

Toxicological Profile

Toxicity studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate low acute toxicity, but further chronic toxicity studies are needed to evaluate long-term safety implications.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYieldReference
Sulfonamide CouplingCs₂CO₃, DMF, 100°C76%
Boc DeprotectionTFA, CCl₄, Et₃SiH, 50°C95%
PurificationSilica gel (DCM:IPA:Hexane)>98%

Q. Table 2: Key Physicochemical Properties

PropertyValue/MethodReference
LogPPredicted 2.8 (ACD/Labs)
Hydrogen Bond Donors2 (Sulfonamido NH, Piperidine NH)
TPSA85 Ų (Calculated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.